Product packaging for 2,4,5-Trihydroxytoluene(Cat. No.:CAS No. 1124-09-0)

2,4,5-Trihydroxytoluene

カタログ番号: B073207
CAS番号: 1124-09-0
分子量: 140.14 g/mol
InChIキー: QKGQHTCUNGPCIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4,5-Trihydroxytoluene is a polyphenolic compound of significant interest in biochemical and pharmacological research. Structurally related to toluquinol and other hydroquinone derivatives, it serves as a key intermediate and reference standard in the study of natural product biosynthesis, particularly in fungal and plant metabolite pathways. Its primary research value lies in its potent antioxidant and potential pro-oxidant properties, enabling investigations into oxidative stress mechanisms, free radical scavenging activities, and cellular redox balance. Researchers utilize this compound to study its interaction with various enzymatic systems, including tyrosinase and other oxidoreductases, to elucidate structure-activity relationships and inhibition kinetics. The compound's mechanism of action often involves redox cycling, where it can undergo reversible oxidation to the corresponding semiquinone and quinone forms, generating or neutralizing reactive oxygen species (ROS) in a context-dependent manner. This property makes it a valuable tool for modeling quinone-based toxicology and for developing novel antioxidant or cytoprotective strategies. Furthermore, it finds application in the synthesis of more complex polyphenolic architectures and as a building block in materials science for developing organic semiconductors and redox-active polymers. This reagent is provided to the scientific community to facilitate advanced studies in chemical biology, natural product chemistry, and oxidative stress-related disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B073207 2,4,5-Trihydroxytoluene CAS No. 1124-09-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1124-09-0

分子式

C7H8O3

分子量

140.14 g/mol

IUPAC名

5-methylbenzene-1,2,4-triol

InChI

InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3

InChIキー

QKGQHTCUNGPCIA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)O)O

正規SMILES

CC1=CC(=C(C=C1O)O)O

他のCAS番号

1124-09-0

同義語

2,4,5-trihydroxytoluene
toluene-2,4,5-triol

製品の起源

United States

Occurrence and Biogenic Pathways of 2,4,5 Trihydroxytoluene

Natural Occurrence as a Metabolic Intermediate

2,4,5-Trihydroxytoluene is not typically found as a common metabolite in the central metabolic pathways of organisms. Instead, its natural occurrence is predominantly as a transient intermediate in the catabolic pathways of specific microorganisms capable of degrading aromatic pollutants. Its formation is a critical step in the breakdown of complex synthetic molecules into simpler compounds that can be funneled into central metabolism. The most extensively studied context for the natural formation of this compound is during the aerobic biodegradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by various bacterial strains. nih.govdtic.milnih.gov

Biochemical Formation Pathways in Microbial Systems

The formation of this compound in microbial systems is a multi-step enzymatic process. This pathway is a prime example of how microorganisms evolve to utilize xenobiotic compounds as sources of carbon, nitrogen, and energy.

Role in 2,4-Dinitrotoluene Biodegradation Cascade

The aerobic degradation of 2,4-dinitrotoluene (2,4-DNT) by bacteria such as Burkholderia sp. strain DNT and Burkholderia cepacia R34 serves as a model system for understanding the formation of this compound. nih.govnih.govresearchgate.netnih.gov This pathway involves a series of oxidative and reductive reactions that sequentially remove the nitro groups from the aromatic ring, leading to the formation of this compound, which is then further metabolized. nih.govnih.gov

The initial and rate-limiting step in the aerobic degradation of 2,4-DNT is the action of a multicomponent enzyme system known as 2,4-dinitrotoluene dioxygenase. nih.govnih.gov This enzyme catalyzes the dihydroxylation of the aromatic ring, incorporating both atoms of molecular oxygen. This reaction results in the formation of 4-methyl-5-nitrocatechol (B15798) and the concomitant release of the first nitrite (B80452) group. nih.govnih.gov This initial attack is crucial as it destabilizes the aromatic ring, preparing it for subsequent enzymatic modifications.

Following the initial dioxygenation, the resulting 4-methyl-5-nitrocatechol is acted upon by a specific monooxygenase. nih.govresearchgate.net This enzyme, 4-methyl-5-nitrocatechol monooxygenase, catalyzes the oxidative removal of the second nitro group. This reaction proceeds with the formation of a transient quinone intermediate, 2-hydroxy-5-methylquinone (B1220929). nih.govresearchgate.net This step is another critical detoxification reaction, further breaking down the nitrated aromatic compound.

The 2-hydroxy-5-methylquinone formed in the previous step is then reduced to this compound. nih.govresearchgate.netnih.gov This conversion is catalyzed by a reductase enzyme, specifically a 2-hydroxy-5-methylquinone reductase. researchgate.netnih.gov This reductive step is essential for preparing the molecule for the final stage of the upper degradation pathway: aromatic ring cleavage.

Enzymology of this compound Formation

The enzymatic machinery responsible for the conversion of 2,4-DNT to this compound is a sophisticated multi-enzyme complex. The key enzymes involved have been identified and characterized in several 2,4-DNT degrading bacteria.

EnzymeGene (in Burkholderia cepacia R34)SubstrateProduct
2,4-Dinitrotoluene DioxygenasedntAaAbAcAd2,4-Dinitrotoluene4-Methyl-5-nitrocatechol
4-Methyl-5-nitrocatechol MonooxygenasedntB4-Methyl-5-nitrocatechol2-Hydroxy-5-methylquinone
2-Hydroxy-5-methylquinone ReductasedntC2-Hydroxy-5-methylquinoneThis compound

This table summarizes the key enzymes involved in the formation of this compound from 2,4-Dinitrotoluene.

The genes encoding these enzymes are often organized in operons, allowing for coordinated regulation of the degradation pathway. The study of these enzymes and their genetic basis provides valuable insights into the microbial adaptation to xenobiotic compounds and offers potential for bioremediation applications.

Characterization of 2-Hydroxy-5-methylquinone Reductases (DntC)

The formation of this compound (THT) is a key step in the microbial degradation of 2,4-dinitrotoluene (DNT), a xenobiotic compound. In Burkholderia sp. strain DNT, the enzyme responsible for this conversion is a 2-hydroxy-5-methylquinone reductase, encoded by the gene dntC. This enzyme is an NADH-dependent reductase that catalyzes the reduction of 2-hydroxy-5-methyl-1,4-benzoquinone to this compound. figshare.comresearchgate.net

The broader enzymatic pathway for DNT degradation in Burkholderia sp. DNT begins with the action of a DNT dioxygenase (DntA), which converts 2,4-dinitrotoluene to 4-methyl-5-nitrocatechol. figshare.comresearchgate.net Subsequently, a monooxygenase (DntB) transforms 4-methyl-5-nitrocatechol into 2-hydroxy-5-methyl-1,4-benzoquinone. figshare.comresearchgate.net It is at this stage that the DntC reductase acts, utilizing NADH as a cofactor to reduce the quinone to the trihydroxytoluene. figshare.com

Following the formation of this compound, the metabolic pathway continues with ring cleavage catalyzed by a this compound oxygenase (DntD). nih.gov Biochemical studies of the subsequent enzyme in the pathway, DntD, have revealed it to be a meta-cleavage dioxygenase. This enzyme is a colorless protein that requires ferrous iron for its activity and exists as a homodimer. nih.gov Its activity is stimulated by the presence of ferrous iron and ascorbate (B8700270). The product of the DntD-catalyzed ring fission of this compound has been identified as 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid. nih.gov The characterization of the enzymes downstream of DntC provides context for the metabolic fate of this compound in this biogenic pathway.

EnzymeGeneFunctionCofactor
2-Hydroxy-5-methylquinone ReductasedntCReduction of 2-hydroxy-5-methyl-1,4-benzoquinone to this compoundNADH
This compound OxygenasedntDMeta-ring cleavage of this compoundFe(II)
Genetic Determinants for Reductive Pathway Enzymes

The genetic basis for the enzymatic reduction of 2-hydroxy-5-methyl-1,4-benzoquinone to this compound in Burkholderia sp. strain DNT is located on a catabolic plasmid. The gene encoding the 2-hydroxy-5-methylquinone reductase, dntC, is part of a larger gene cluster, the dnt operon, which is responsible for the entire 2,4-dinitrotoluene degradation pathway. figshare.comresearchgate.net

The organization of the dnt gene cluster has been elucidated and includes the genes for the initial dioxygenase (dntA), the monooxygenase (dntB), the reductase (dntC), the ring-cleavage dioxygenase (dntD), and other enzymes involved in the downstream processing of the ring-fission product (dntE and dntG). figshare.comresearchgate.net The regulation of this operon is controlled by a regulatory gene, dntR. figshare.comresearchgate.net The presence of this well-defined gene cluster underscores the specialized nature of this metabolic pathway for the degradation of DNT, in which the formation of this compound is a critical intermediate step.

GeneEncoded Enzyme/ProteinFunction in DNT Pathway
dntRRegulatory proteinRegulation of the dnt operon
dntADNT dioxygenaseConversion of 2,4-dinitrotoluene to 4-methyl-5-nitrocatechol
dntBMonooxygenaseConversion of 4-methyl-5-nitrocatechol to 2-hydroxy-5-methyl-1,4-benzoquinone
dntC2-Hydroxy-5-methylquinone ReductaseReduction of 2-hydroxy-5-methyl-1,4-benzoquinone to this compound
dntDThis compound OxygenaseRing cleavage of this compound
dntE, dntGDownstream enzymesFurther metabolism of the ring-cleavage product

Comparative Biogenesis with Related Trihydroxytoluenes (e.g., 2,3,5-Trihydroxytoluene (B1206936) in Orcinol (B57675) Metabolism)

While the biogenesis of this compound is well-characterized in the context of xenobiotic degradation, other trihydroxytoluene isomers are known to arise from different biogenic pathways. For instance, 2,3,5-trihydroxytoluene is a known metabolite in the metabolism of orcinol (3,5-dihydroxytoluene). Orcinol is a naturally occurring phenolic compound found in many species of lichens and is a precursor for a variety of secondary metabolites. The enzymatic conversion of orcinol to 2,3,5-trihydroxytoluene involves hydroxylation of the aromatic ring. This process is catalyzed by specific hydroxylating enzymes, such as cytochrome P450 monooxygenases or other dioxygenases, which are capable of introducing a hydroxyl group onto the phenolic ring. nih.gov

The biogenesis of this compound in DNT degradation and the formation of 2,3,5-trihydroxytoluene from orcinol represent distinct metabolic logics. The former is a step in a catabolic pathway for a synthetic compound, where a quinone intermediate is reduced. The latter is part of the biosynthesis or modification of a natural product, involving the direct hydroxylation of a dihydroxytoluene. This highlights the diverse roles that trihydroxytoluene isomers can play in microbial metabolism, from intermediates in degradation pathways to components of natural product biosynthesis.

Potential Formation from Atmospheric Oxidation Processes of Cresols and Toluene (B28343)

In addition to its biogenic formation, this compound has the potential to be formed in the atmosphere through the oxidation of common aromatic hydrocarbons such as toluene and cresols (methylphenols). The atmospheric oxidation of these volatile organic compounds is primarily initiated by hydroxyl radicals (OH) during the daytime. copernicus.orgnoaa.govnih.gov

The reaction of OH radicals with toluene and cresols proceeds mainly through the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. copernicus.orgnih.gov This radical can then react with molecular oxygen (O2) in several ways. One important pathway leads to the formation of cresols from toluene, and dihydroxytoluenes from cresols. copernicus.orgnih.gov Subsequent OH radical addition to these phenolic products leads to the formation of more highly oxygenated compounds, including trihydroxytoluenes. copernicus.orgnoaa.govcopernicus.org

Laboratory chamber studies have shown that the oxidation of o-cresol (B1677501) leads to the formation of a variety of products, including dihydroxy- and trihydroxytoluenes, as well as hydroxy, dihydroxy, and trihydroxy methyl benzoquinones. copernicus.orgnoaa.govcopernicus.org While these studies often identify trihydroxytoluenes as a class of compounds, the specific formation of the 2,4,5-isomer is plausible given the positions of the hydroxyl groups in the cresol (B1669610) precursors and the directing effects of the existing substituents on the aromatic ring during electrophilic attack by the OH radical. The formation of these highly oxygenated, low-volatility products from the atmospheric oxidation of toluene and cresols is a significant contributor to the formation of secondary organic aerosol (SOA). copernicus.orgnoaa.gov The yield of trihydroxytoluene from the oxidation of dihydroxytoluene has been suggested to be substantial. copernicus.orgnoaa.govcopernicus.org

PrecursorPrimary OxidantKey IntermediatesPotential Products
TolueneOH radicalHydroxycyclohexadienyl radicalCresols, Dihydroxytoluenes, Trihydroxytoluenes
CresolsOH radicalDihydroxycyclohexadienyl radicalDihydroxytoluenes, Trihydroxytoluenes

Biodegradation and Metabolic Fate of 2,4,5 Trihydroxytoluene

Enzymatic Ring Cleavage of 2,4,5-Trihydroxytoluene

The biodegradation of this compound (THT), a key intermediate in the breakdown of 2,4-dinitrotoluene (B133949) (2,4-DNT), hinges on the enzymatic cleavage of its aromatic ring. This critical step is catalyzed by a specific dioxygenase, which opens up the stable ring structure, making it susceptible to further degradation. The process is a central feature of the metabolic pathway in various soil bacteria, such as those from the Burkholderia genus, which are capable of utilizing 2,4-DNT as a sole source of carbon and nitrogen.

Role of this compound Oxygenase (DntD)

The primary enzyme responsible for the ring fission of THT is this compound oxygenase, encoded by the dntD gene. nih.govnih.gov This enzyme belongs to the extradiol (meta-cleavage) dioxygenase family, which cleaves the aromatic ring at a bond adjacent to the two hydroxyl groups. nih.gov In the degradation pathway of 2,4-DNT, THT is formed in the preceding steps and serves as the specific substrate for DntD. nih.gov The action of this oxygenase is crucial as it converts the cyclic aromatic compound into a linear, aliphatic product, thereby committing it to the downstream metabolic pathway that ultimately leads to central metabolites. nih.gov

This compound oxygenase (DntD) employs an extradiol fission mechanism to cleave the THT ring. nih.govnih.gov This mechanism involves the incorporation of both atoms of molecular oxygen (O₂) into the substrate. nih.gov The enzyme catalyzes the cleavage of the carbon-carbon bond proximal to one of the adjacent hydroxyl groups on the aromatic ring. nih.gov Specifically, the chemical analysis of the reaction product has identified it as 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, which is an unstable ring fission product. nih.gov This product is consistent with an extradiol ring fission of THT. nih.gov The reaction is dependent on the presence of a ferrous iron (Fe(II)) cofactor in the active site of the enzyme, which plays a critical role in the activation of molecular oxygen. nih.govnih.gov

While DntD shows a strong preference for its native substrate, this compound, it also exhibits activity towards other structurally related compounds. nih.gov This demonstrates a degree of substrate promiscuity, a common feature among ring-cleavage dioxygenases. The enzyme can also catalyze the meta-fission of analogs such as 1,2,4-benzenetriol (B23740), catechol, 3-methylcatechol, 4-methylcatechol, 3-chlorocatechol, 4-chlorocatechol, and 2,3-dihydroxybiphenyl. nih.gov However, enzyme assays indicate a clear preference for THT, suggesting that the enzyme has evolved specifically for this transformation within the 2,4-DNT degradation pathway. nih.gov

The properties of DntD are similar to those of catechol 2,3-dioxygenases, which are a well-studied family of extradiol dioxygenases. nih.gov These enzymes also catalyze the meta-cleavage of catecholic compounds. nih.govnih.gov The substrate specificity of different catechol 2,3-dioxygenases can vary significantly, with some showing broad specificity while others are more selective. nih.govnih.gov For instance, the catechol 2,3-dioxygenase encoded by the TOL plasmid pWW0 of Pseudomonas putida can act on catechol, 3-methylcatechol, and 4-methylcatechol. nih.gov The DntD from Burkholderia sp. strain DNT shares the uncommon ability with another ring cleavage enzyme, BphC, to catalyze the extradiol cleavage of 3-chlorocatechol. nih.gov

Substrate Specificity of this compound Oxygenase (DntD)
SubstrateActivity Exhibited
This compoundHigh (Native Substrate)
1,2,4-BenzenetriolActive
CatecholActive
3-MethylcatecholActive
4-MethylcatecholActive
3-ChlorocatecholActive
4-ChlorocatecholActive
2,3-DihydroxybiphenylActive

The this compound oxygenase (DntD) from Burkholderia sp. strain DNT has been purified and biochemically characterized. nih.gov The native protein is suggested to be a homodimer, consisting of two identical subunits. nih.gov The molecular mass of the deduced amino acid sequence of a single DntD subunit is approximately 35 kDa. nih.gov Gel filtration chromatography and nondenaturing gel electrophoresis estimated the native molecular masses to be 67.4 kDa and 77.8 kDa, respectively, supporting the dimeric structure. nih.gov

The purified enzyme is a colorless protein and contains 2 moles of iron per mole of protein. nih.gov The activity of the enzyme is stimulated in the presence of ferrous iron and ascorbate (B8700270), indicating a requirement for ferrous iron (Fe(II)) in the active site for catalysis. nih.gov This is a characteristic feature of extradiol dioxygenases. nih.gov

Molecular Genetics of DntD and Related Ring-Cleavage Enzymes

The gene encoding this compound oxygenase, dntD, has been cloned and sequenced from bacterial strains that degrade 2,4-DNT. nih.govnih.gov Analysis of the deduced amino acid sequence of DntD reveals the presence of highly conserved residues that are characteristic of the catechol 2,3-dioxygenase gene family I. nih.gov This places DntD within this family of extradiol ring-cleavage enzymes. nih.gov

Sequence comparisons show that DntD is similar to other extradiol dioxygenases involved in the degradation of various aromatic compounds. nih.gov However, the most closely related gene products have only about 40% identity with DntD from Burkholderia sp. strain DNT. nih.gov A comparison between the DntD from Burkholderia sp. strain DNT and Burkholderia cepacia R34 revealed only 60% identity, yet the key amino acid residues involved in cofactor binding, catalysis, and protein folding were conserved. nih.gov This distant genetic relationship to other ring-cleavage enzymes, coupled with its specific activity, suggests that the dntD gene may have evolved specifically for the transformation of THT in the context of 2,4-DNT degradation. nih.gov The expression of THT oxygenase appears to be controlled by a promoter located upstream of the dntD gene. nih.gov

Genetic and Biochemical Properties of DntD
PropertyCharacteristic
GenedntD
Enzyme FamilyCatechol 2,3-dioxygenase family I (Extradiol dioxygenase)
Subunit Molecular Mass~35 kDa
Native StructureHomodimer
CofactorFerrous Iron (Fe(II))

Downstream Metabolic Pathways and Central Metabolite Integration

Following the ring cleavage of this compound by DntD, the resulting product, 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, enters a downstream metabolic pathway. nih.gov This linear, and unstable, compound is further acted upon by a series of enzymes that continue its breakdown. nih.gov These subsequent enzymatic steps are crucial for channeling the carbon and nitrogen from the original 2,4-DNT molecule into the cell's central metabolic pathways. dtic.milnih.gov

The ultimate fate of the ring-fission product is its conversion into common metabolic intermediates. nih.gov These intermediates can include compounds like pyruvate (B1213749) and propionyl-CoA. Once formed, these central metabolites can readily enter fundamental cellular processes such as the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov Integration into the TCA cycle allows the cell to derive energy and building blocks for biosynthesis from the complete oxidation of the initial aromatic pollutant. This final stage of the degradation pathway is essential for the mineralization of 2,4-DNT, where it is completely converted to carbon dioxide, water, and inorganic forms of nitrogen.

Conversion to 2,4-Dihydroxy-5-methyl-6-oxo-2,4-hexadienoic Acid (DMOHA)

The initial step in the degradation of this compound is the cleavage of its aromatic ring. This reaction is catalyzed by the enzyme this compound oxygenase, which is a type of extradiol dioxygenase. The enzyme introduces molecular oxygen into the aromatic ring, leading to its opening and the formation of 2,4-Dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid (DMOHA) researchgate.netnih.gov. This meta-cleavage reaction is a crucial commitment step, transforming the stable aromatic structure into a linear, more readily metabolizable compound researchgate.net.

Biochemical studies have shown that this compound oxygenase exhibits characteristics similar to catechol 2,3-dioxygenases researchgate.netnih.gov. The chemical analysis of the product formed from this enzymatic reaction confirms its identity as 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, which is consistent with an extradiol ring fission mechanism researchgate.netnih.gov.

Role of Coenzyme A (CoA)-dependent Methylmalonate Semialdehyde Dehydrogenase (DntE)

Following the formation of DMOHA, the metabolic pathway continues with the action of several other enzymes to break down this intermediate. While the direct action of DntE on DMOHA is not specified, its role is crucial in the later stages of the degradation pathway. The breakdown of DMOHA eventually leads to the formation of methylmalonate semialdehyde researchgate.net. The enzyme Coenzyme A (CoA)-dependent methylmalonate semialdehyde dehydrogenase, encoded by the dntE gene, is then responsible for the oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA nih.govnih.gov. This step is vital for channeling the carbon from the toluene (B28343) ring into central metabolic pathways.

Function of Bifunctional Isomerase/Hydrolase (DntG)

The conversion of the initial ring cleavage product, DMOHA, into metabolites that can be further processed by enzymes like DntE requires the action of a bifunctional isomerase/hydrolase, encoded by the dntG gene nih.govnih.gov. This enzyme is believed to catalyze the isomerization and subsequent hydrolysis of DMOHA. These reactions are necessary to prepare the molecule for cleavage into smaller, more manageable units like pyruvate and methylmalonate semialdehyde researchgate.net. The bifunctional nature of DntG allows for two distinct catalytic activities within a single polypeptide chain, streamlining the metabolic pathway.

Entry into Central Metabolic Pathways (e.g., Pyruvate and Propionyl-CoA)

The ultimate fate of the carbon atoms from the this compound ring is their complete oxidation to carbon dioxide through central metabolic pathways. The enzymatic cascade acting on DMOHA results in its cleavage into two key intermediates: pyruvate and methylmalonate semialdehyde researchgate.netnih.gov. Pyruvate can directly enter the tricarboxylic acid (TCA) cycle after being converted to acetyl-CoA. Methylmalonate semialdehyde is converted to propionyl-CoA by the action of DntE nih.govnih.gov. Propionyl-CoA can then be carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, another intermediate of the TCA cycle. This integration into central metabolism allows the microorganism to derive both energy and biomass from the degradation of this compound.

Table 1: Key Enzymes and Products in the Biodegradation of this compound

Enzyme Gene Substrate Product(s)
This compound oxygenase dntD This compound 2,4-Dihydroxy-5-methyl-6-oxo-2,4-hexadienoic Acid (DMOHA)
Bifunctional Isomerase/Hydrolase dntG 2,4-Dihydroxy-5-methyl-6-oxo-2,4-hexadienoic Acid (DMOHA) Pyruvate and Methylmalonate semialdehyde
Coenzyme A (CoA)-dependent Methylmalonate Semialdehyde Dehydrogenase dntE Methylmalonate semialdehyde Propionyl-CoA

Microbial Systems for this compound Degradation

The biodegradation of this compound is carried out by a variety of microorganisms that possess the necessary enzymatic machinery. These microbes are often isolated from environments contaminated with nitroaromatic compounds.

Role of Burkholderia Species (e.g., Strain DNT, R34)

Several strains of the genus Burkholderia have been identified as potent degraders of 2,4-dinitrotoluene and its metabolic intermediates, including this compound. Burkholderia sp. strain DNT was one of the first organisms in which the complete oxidative pathway for 2,4-DNT mineralization was elucidated researchgate.netnrel.gov. This strain is capable of utilizing 2,4-DNT as its sole source of carbon, nitrogen, and energy researchgate.net.

Similarly, Burkholderia cepacia R34 has been extensively studied for its ability to degrade 2,4-DNT researchgate.netnih.govresearchgate.net. The genes encoding the degradation pathway in these Burkholderia strains are often located on plasmids or form distinct gene clusters on the chromosome, allowing for their efficient regulation and potential for horizontal gene transfer. Both Burkholderia sp. strain DNT and strain R34 are chemotactic towards 2,4-DNT, which may enhance their bioremediation potential by allowing them to move towards the contaminant source researchgate.net.

Engineered Pseudomonas Strains for Enhanced Degradation

The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds. While some wild-type Pseudomonas strains can degrade 2,4-DNT, metabolic engineering has been employed to enhance their degradation capabilities nih.gov. For instance, Pseudomonas putida has been a frequent target for genetic modification to improve the efficiency of biodegradation pathways for aromatic pollutants.

Engineering strategies often involve the introduction of genes from other organisms that encode key enzymes in the degradation pathway. For example, the introduction of the dnt gene cluster from Burkholderia species into Pseudomonas strains can confer the ability to degrade 2,4-DNT and its intermediates like this compound. Such engineered strains can exhibit enhanced degradation rates and a broader substrate range, making them more effective for bioremediation applications osti.gov. The goal of these engineering efforts is to create robust microbial catalysts that can efficiently clean up contaminated environments.

Table 2: Microbial Strains Involved in this compound Degradation

Microorganism Key Features
Burkholderia sp. strain DNT One of the first strains in which the complete 2,4-DNT degradation pathway was characterized.
Burkholderia cepacia R34 Well-studied for its 2,4-DNT degradation capabilities and the genetic organization of the dnt pathway.
Engineered Pseudomonas strains Genetically modified to express key enzymes for enhanced degradation of nitroaromatic compounds.

Factors Influencing Biodegradation Efficiency

The transformation of this compound in microbial systems is primarily an enzymatic process. Research has identified specific bacteria, such as Burkholderia sp. strain DNT and Pseudomonas sp., that are capable of metabolizing this compound as part of a larger degradation pathway for pollutants like 2,4-dinitrotoluene (2,4-DNT). nih.govnih.gov The central enzyme in this process is this compound oxygenase, which catalyzes the critical ring-cleavage step of the THT molecule. nih.gov The efficiency of this enzymatic degradation is sensitive to several factors.

Microbial Strains and Enzymes: The presence of specific microorganisms equipped with the necessary catabolic genes is the foremost requirement for the biodegradation of this compound. Strains like Burkholderia sp. DNT possess the dntD gene, which codes for the this compound oxygenase. nih.gov This enzyme exhibits a degree of substrate specificity, showing a strong preference for THT, which suggests a specialized evolutionary adaptation for this metabolic function. nih.gov

Enzyme Characteristics and Co-factors: The this compound oxygenase from Burkholderia sp. strain DNT is a meta-cleavage dioxygenase that requires ferrous iron (Fe²⁺) as a co-factor for its catalytic activity. nih.govnih.gov The presence of ascorbate has been shown to stimulate enzyme activity, suggesting its role in maintaining the iron in its reduced, active state. nih.govnih.gov The enzyme's functionality is also susceptible to inhibition. For instance, incubation with hydrogen peroxide or potassium ferricyanide (B76249) has been found to cause a significant loss of activity. nih.gov

Temperature: Enzymatic reactions are highly dependent on temperature. While comprehensive studies on the optimal temperature range for THT degradation are limited, research on the this compound oxygenase from Burkholderia sp. strain DNT indicates a sensitivity to heat. A study demonstrated that heat treatment at 50°C for just five minutes resulted in a 63% loss of enzyme activity, highlighting that elevated temperatures can significantly impede the biodegradation efficiency. nih.gov

pH: The pH of the environment plays a crucial role in both microbial growth and enzyme activity. While a detailed pH profile for the biodegradation of THT is not extensively documented, laboratory assays for this compound oxygenase are typically conducted at a neutral pH of 7.0. nih.gov This suggests that neutral to near-neutral conditions are likely favorable for the enzymatic degradation of this compound.

Below are tables summarizing the known factors that influence the activity of this compound oxygenase, a key enzyme in the biodegradation of THT.

Table 1: Influence of Chemical and Physical Factors on this compound Oxygenase Activity

FactorConditionEffect on ActivityReference
Co-factor Ferrous Iron (Fe²⁺)Required for enzyme activity nih.govnih.gov
Stimulant AscorbateStimulates activity nih.govnih.gov
Inhibitor Hydrogen Peroxide (H₂O₂)>95% loss of activity nih.gov
Inhibitor Potassium Ferricyanide>95% loss of activity nih.gov
Temperature 50°C for 5 minutes63% loss of activity nih.gov
pH 7.0Optimal for routine assays nih.gov

Table 2: Substrate Specificity of this compound Oxygenase from Burkholderia sp. strain DNT

SubstrateActivity ExhibitedReference
This compound Yes (Primary Substrate) nih.govnih.gov
1,2,4-Benzenetriol Yes nih.govnih.gov
Catechol Yes nih.govnih.gov
3-Methylcatechol Yes nih.govnih.gov
4-Methylcatechol Yes nih.gov
3-Chlorocatechol Yes nih.gov
4-Chlorocatechol Yes nih.govnih.gov
2,3-Dihydroxybiphenyl Yes nih.gov

Analytical Methodologies for 2,4,5 Trihydroxytoluene Detection and Quantification

Chromatographic Techniques

Chromatographic methods are powerful tools for separating 2,4,5-THT from complex mixtures, allowing for its precise quantification and the identification of related metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of phenolic compounds like 2,4,5-THT. psu.edunih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. psu.eduresearchgate.netmdpi.comgoogle.com The mobile phase often consists of a gradient mixture of an aqueous solution (sometimes containing an acid like formic or citric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.comamericanlaboratory.com Detection is performed by monitoring the UV absorbance at a specific wavelength where the compound exhibits maximum absorption. nih.govshimadzu.com

The choice of column and mobile phase composition is critical for achieving good separation and peak resolution. For instance, different types of columns, such as diol or phenyl-3 columns, have been explored to optimize the separation of related nitroaromatic compounds. nih.gov The method's sensitivity can be enhanced by using specialized detectors like a liquid-core waveguide UV detection system, which can significantly improve quantification limits. mdpi.com

Table 1: Example HPLC-UV Parameters for Analysis of Related Phenolic Compounds

ParameterCondition
Column C18, Diol, or Phenyl-3
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis Detector
Wavelength Typically around 254 nm for related compounds
Flow Rate 0.5 - 1.0 mL/min

For the identification of metabolites of 2,4,5-THT, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. nih.govmdpi.comresearchgate.netresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the parent ion and its fragments, providing structural information. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are crucial for structural elucidation. nih.govlabrulez.com The fragmentation patterns obtained can be compared with databases or with the fragmentation of authentic standards to confirm the identity of the metabolites. nih.gov

Table 2: Key Features of LC-MS/MS for Metabolite Identification

FeatureDescription
Ionization Source Electrospray Ionization (ESI) is commonly used for polar metabolites.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap analyzers are used.
Data Acquisition Full scan for initial detection, followed by product ion scans (MS/MS) for structural confirmation.
Identification Based on accurate mass, retention time, and fragmentation patterns.

Spectroscopic Approaches

Spectroscopic methods provide rapid and often non-destructive ways to analyze 2,4,5-THT, particularly for monitoring reaction kinetics and for gas-phase analysis.

UV-Visible spectrophotometry is a straightforward and effective method for monitoring the progress of reactions involving 2,4,5-THT. mdpi.comthermofisher.commdpi.comnsf.gov The principle relies on the change in the absorbance of light at a specific wavelength as the concentration of a reactant or product changes over time. thermofisher.comresearchgate.netnih.gov By recording the UV-Vis spectrum at different time intervals, the kinetics of a reaction can be determined. thermofisher.comuobabylon.edu.iq

This technique is particularly useful for studying enzymatic reactions or degradation processes where 2,4,5-THT or its products are chromophoric. mdpi.com The data obtained can be used to calculate reaction rates and understand the reaction mechanism. thermofisher.com

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique well-suited for the analysis of gas-phase trihydroxytoluenes. youtube.comyoutube.com In CIMS, reagent gas ions are used to ionize the analyte molecules through proton transfer or adduction, resulting in less fragmentation compared to harder ionization methods like electron ionization. youtube.comresearchgate.netnih.gov This simplifies the mass spectra and often allows for the clear identification of the molecular ion. nih.gov

Different reagent ions, such as H₃O⁺ or NH₄⁺, can be used to selectively ionize different classes of compounds. researchgate.netcopernicus.org CIMS has been employed in atmospheric chemistry to study the gas-phase oxidation products of aromatic compounds, including trihydroxytoluenes. researchgate.net

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. koreascience.krnist.govutoronto.canih.gov It is applicable to the analysis of trihydroxytoluenes in environmental samples. researchgate.netresearchgate.net The DART source generates excited-state species (typically from helium or nitrogen gas) that ionize the analyte upon contact. nist.govutoronto.ca

DART-MS is known for its speed and versatility, capable of analyzing solids, liquids, and gases directly. nationalmaglab.orglabcompare.comresearchgate.net It is a powerful screening tool for detecting contaminants in various matrices. researchgate.netresearchgate.net When coupled with a high-resolution mass spectrometer, DART-MS can provide accurate mass measurements for confident compound identification. nationalmaglab.org

Table 3: Comparison of Spectroscopic Approaches

TechniquePrincipleApplication for TrihydroxytoluenesAdvantages
UV-Visible Spectrophotometry Measures the absorption of UV-Visible light by the analyte.Monitoring reaction kinetics in solution.Simple, cost-effective, good for kinetic studies.
Chemical Ionization Mass Spectrometry (CIMS) Soft ionization using reagent gas ions to produce molecular ions.Gas-phase analysis of atmospheric reaction products.Reduced fragmentation, clear molecular ion identification.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) Ambient ionization by excited-state species.Rapid screening of environmental samples.Fast, minimal sample preparation, versatile.

Despite a comprehensive search for scientific literature on the analytical methodologies for the detection and quantification of 2,4,5-Trihydroxytoluene, specifically focusing on electrochemical biosensing strategies, no detailed research findings or data tables for the analytical parameters of an amperometric biosensor utilizing polyphenol oxidase for this specific compound could be located.

The available research literature extensively covers the use of polyphenol oxidase-based amperometric biosensors for the detection of a variety of other phenolic compounds. These studies provide detailed analytical parameters, such as sensitivity, linear range, and detection limits, for substrates like catechol, phenol (B47542), and hydroquinone. However, equivalent specific data for this compound (also known by its IUPAC name, 5-methylbenzene-1,2,4-triol) is not present in the reviewed scientific papers.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and interactive data tables for this compound as per the provided outline. The creation of such content would require specific experimental data that is not available in the public domain.

Biological Roles and Mechanistic Investigations of 2,4,5 Trihydroxytoluene

Function as an Inducing Metabolite in Microbial Bioreporters

2,4,5-Trihydroxytoluene (THT) has been identified as a key signaling molecule in genetically engineered microbial systems designed for environmental monitoring. It is not the primary target analyte itself, but rather a biotransformation product that acts as the direct inducer for the reporter systems. This function is particularly relevant in the context of detecting nitroaromatic compounds, such as the explosive 2,4-dinitrotoluene (B133949) (DNT).

Research into bioreporters for trace explosives has revealed that the yqjF gene promoter in Escherichia coli is a crucial sensing element. Initial observations showed that E. coli strains engineered with a fusion of the yqjF promoter to reporter genes (like those for green fluorescent protein or luminescence) responded to the presence of DNT. researchgate.net However, subsequent investigations demonstrated that the yqjF promoter is not induced by DNT directly. wikipedia.orgmdpi.com Instead, E. coli metabolizes DNT through a reductive pathway, and it is a specific metabolite from this process that activates the promoter. wikipedia.org

Detailed metabolic analysis identified this compound as the main DNT metabolite responsible for inducing the yqjF promoter. wikipedia.orgmdpi.com This discovery clarified the previously unexplained mechanism of induction and provided a precise molecular target for understanding and optimizing the bioreporter's performance. wikipedia.org The pathway involves the transformation of DNT within the bacterial cell, leading to the production of THT, which then triggers the transcriptional activation of the yqjF gene.

In the search for alternative and potentially more sensitive sensing elements for DNT detection, the azoR gene promoter in E. coli was also investigated. Similar to the yqjF promoter, the azoR promoter is not induced directly by DNT. nih.gov Studies have shown that its activation is dependent on the degradation products of DNT. The most potent inducer of the azoR promoter was identified as this compound. nih.gov An E. coli bioreporter strain that utilized the azoR promoter fused to luminescence genes displayed a stronger response to DNT compared to the yqjF-based system, highlighting the efficacy of THT in activating this alternative genetic circuit. nih.gov The induction by THT, a quinol-like compound, aligns with the broader function of the AzoR azoreductase in providing resistance to electrophilic quinones and managing thiol-specific stress.

The identification of this compound as the primary inducing metabolite for both yqjF and azoR promoters has significant implications for the development of microbial biosensors. wikipedia.orgmdpi.comnih.gov This knowledge allows for a more targeted approach to enhancing sensor performance. By understanding that the efficiency of the biosensor is dependent on the cellular biotransformation of the target analyte (e.g., DNT) into the inducing molecule (THT), research can focus on optimizing the metabolic pathways within the bacteria to increase the rate and yield of THT production. wikipedia.org

This improved understanding serves as a basis for molecularly enhancing bioreporter strains to achieve lower detection thresholds, faster response times, and stronger signal intensities. wikipedia.org Consequently, these optimized microbial biosensors are more suitable for practical applications, such as detecting minute concentrations of explosives in soil and groundwater, which is critical for humanitarian and environmental purposes like the detection of buried landmines. wikipedia.orgmdpi.com

Summary of Gene Promoter Induction by this compound (THT) in E. coli
Gene PromoterPrimary Analyte DetectedDirect Inducing MoleculeSignificance in Bioreporter Systems
yqjF2,4-Dinitrotoluene (DNT)This compound (THT) wikipedia.orgmdpi.comServes as the sensing element in E. coli bioreporters for detecting explosives. wikipedia.org
azoR2,4-Dinitrotoluene (DNT)This compound (THT) nih.govActs as an alternative, more potent sensing element, leading to stronger bioreporter signals. nih.gov

Substrate Affinity and Enzymatic Interactions

The chemical structure of this compound, featuring multiple hydroxyl groups on an aromatic ring, makes it a potential substrate for various oxidoreductase enzymes, notably polyphenol oxidases.

Polyphenol oxidases (PPOs) are a widespread family of copper-containing enzymes that catalyze the oxidation of phenolic compounds. wikipedia.org These enzymes typically exhibit two types of activities: the hydroxylation of monophenols to o-diphenols (monophenolase or tyrosinase activity) and the subsequent oxidation of o-diphenols to highly reactive o-quinones (diphenolase or catecholase activity). wikipedia.org

While direct studies detailing the interaction between PPO and this compound are not extensively documented in the reviewed literature, the substrate specificity of these enzymes provides strong evidence for a likely interaction. PPOs are known to act on a variety of hydroxylated aromatic compounds. For instance, research has demonstrated that 2,4,5-trihydroxyphenylalanine (B1664685) (TOPA), a structurally analogous compound to THT that contains an additional alanine (B10760859) side chain, is a substrate of tyrosinase. Another related compound, gallic acid (3,4,5-trihydroxybenzoic acid), is also oxidized by mushroom tyrosinase. Given that PPOs readily oxidize molecules with vicinal hydroxyl groups, the 2,4,5-trihydroxy arrangement on the toluene (B28343) ring presents a plausible target for enzymatic oxidation, likely leading to the formation of a corresponding quinone derivative.

However, to provide a comparative context, kinetic data for other phenolic substrates with PPO have been well-characterized. These studies reveal a wide range of affinities and catalytic rates depending on the specific substrate and the source of the enzyme. For example, studies on PPO from lotus (B1177795) root have determined the Km and Vmax values for various endogenous polyphenols, demonstrating the enzyme's selectivity. This existing data for related compounds serves as a valuable reference for the anticipated kinetic behavior of this compound as a PPO substrate.

Comparative Enzyme Kinetic Data for Various Polyphenol Oxidase (PPO) Substrates
Enzyme SourceSubstrateKm (mM)Vmax (U/mL)
Lotus Root (Nelumbo nucifera) PPO nih.gov(-)-Epigallocatechin0.14365.17
(+)-Catechin0.892450.98
Note: This table presents data for other known PPO substrates to provide a framework for understanding potential enzyme kinetics with this compound, for which specific data is not available in the cited literature.

Contribution to Detoxification Processes in Microorganisms

The microbial detoxification of this compound is a critical biogeochemical process that contributes to the removal of this and related aromatic compounds from the environment. While direct and extensive research solely focused on this compound is limited, significant insights can be drawn from studies on structurally analogous compounds, particularly 1,2,4-benzenetriol (B23740) (hydroxyquinol), which serves as a central intermediate in the degradation pathways of various aromatic pollutants. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to break down the stable aromatic ring of such compounds, converting them into less toxic substances that can be funneled into central metabolic pathways.

The primary mechanism for the aerobic degradation of this compound in microorganisms is believed to proceed through a pathway analogous to the well-characterized hydroxyquinol pathway. This pathway involves the enzymatic cleavage of the aromatic ring, a crucial step in the detoxification process.

Key Microorganisms and Metabolic Pathways

Several bacterial genera are known to be proficient in degrading hydroxylated aromatic compounds. Notably, species within the genus Burkholderia have been identified as key players in the degradation of complex aromatic molecules. For instance, Burkholderia cepacia is capable of metabolizing 2,4,5-trichlorophenoxyacetic acid, a pathway that involves the formation of a chlorinated benzenetriol intermediate which is subsequently dechlorinated to 1,2,4-benzenetriol before ring cleavage. ethz.ch This provides a strong model for the likely degradation of this compound.

Another relevant microorganism is Rhodococcus jostii RHA1, which utilizes a hydroxyquinol pathway for the degradation of protocatechuic acid. nih.gov This further underscores the importance of the hydroxyquinol pathway in the microbial metabolism of hydroxylated aromatic compounds.

The proposed detoxification pathway for this compound likely involves the following key steps:

Initial Oxidation: While this compound is already hydroxylated, in some degradation pathways of related compounds, initial monooxygenase or dioxygenase enzymes can act on less hydroxylated precursors to form trihydroxylated intermediates.

Ring Cleavage: The central step in the detoxification is the cleavage of the aromatic ring. This is typically catalyzed by a dioxygenase enzyme. For intermediates like hydroxyquinol, a hydroxyquinol 1,2-dioxygenase is responsible for this cleavage, breaking the bond between the two adjacent hydroxylated carbons. nih.govnih.gov This results in the formation of an aliphatic acid.

Further Metabolism: The resulting ring-cleavage product, typically a form of maleylacetate, is then further metabolized through a series of enzymatic reactions, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA. These can then be used by the microorganism for energy and biomass production.

Research Findings on Analogous Compound Degradation

Detailed studies on the degradation of compounds structurally similar to this compound provide valuable insights into its probable detoxification mechanism.

Table 1: Microbial Degradation of Compounds Structurally Related to this compound

MicroorganismSubstrateKey IntermediateKey EnzymeReference
Burkholderia cepacia AC11002,4,5-Trichlorophenoxyacetic acid1,2,4-Benzenetriol1,2,4-Benzenetriol dioxygenase ethz.ch
Rhodococcus jostii RHA1Protocatechuic acidHydroxyquinol (1,2,4-Benzenetriol)Hydroxyquinol 1,2-dioxygenase nih.gov
Phanerochaete chrysosporium2,4,5-Trichlorophenol (B144370)1,2,4,5-TetrahydroxybenzeneLignin peroxidase, Manganese peroxidase nih.gov
Pelobacter massiliensisHydroxyhydroquinone (1,2,4-trihydroxybenzene)Phloroglucinol (B13840)Not specified d-nb.info

The degradation of 2,4,5-trichlorophenol by the white-rot fungus Phanerochaete chrysosporium also offers a relevant model. This process involves oxidative dechlorination steps to form a tetrahydroxybenzene intermediate, which is then susceptible to ring cleavage. nih.gov This highlights the ability of microorganisms to handle halogenated analogs, suggesting that the non-halogenated this compound would be readily metabolized.

Under anaerobic conditions, the degradation of hydroxylated aromatic compounds can also occur. For example, the strictly anaerobic bacterium Pelobacter massiliensis can ferment hydroxyhydroquinone (1,2,4-trihydroxybenzene) to acetate. d-nb.info This indicates that alternative, non-oxygen-dependent pathways exist for the detoxification of such compounds.

The enzymes involved in the ring cleavage of these aromatic compounds are central to the detoxification process. These dioxygenases are classified based on their mode of ring fission. Intradiol dioxygenases cleave the aromatic ring between two adjacent hydroxyl groups, a common mechanism in the degradation of catechols and related compounds. nih.gov

Table 2: Key Enzymes in the Microbial Detoxification of Hydroxylated Aromatic Compounds

EnzymeFunctionMicroorganism ExampleReference
Hydroxyquinol 1,2-dioxygenaseCatalyzes the intradiol cleavage of the aromatic ring of hydroxyquinol.Rhodococcus jostii RHA1 nih.gov
1,2,4-Benzenetriol dioxygenaseCatalyzes the ring cleavage of 1,2,4-benzenetriol.Burkholderia cepacia AC1100 ethz.ch
Lignin Peroxidase (LiP)Catalyzes the initial oxidation and dechlorination of chlorinated phenols.Phanerochaete chrysosporium nih.gov
Manganese Peroxidase (MnP)Also involved in the oxidative dechlorination of chlorinated phenols.Phanerochaete chrysosporium nih.gov

Computational and Theoretical Studies on Trihydroxytoluenes

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT) and molecular orbital (MO) theory, are instrumental in modeling these characteristics for aromatic compounds such as trihydroxytoluenes. nih.gov

DFT calculations can determine the optimized geometry of 2,4,5-Trihydroxytoluene and map its electron density to reveal sites susceptible to chemical reaction. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the distribution of these frontier orbitals would be influenced by the electron-donating hydroxyl groups and the methyl group on the benzene ring.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. This map helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups, indicating regions with high electron density that are attractive to electrophiles.

Table 1: Computed Properties of this compound

PropertyValue
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
IUPAC Name5-methylbenzene-1,2,4-triol
InChIKeyQKGQHTCUNGPCIA-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1O)O)O

Data sourced from PubChem CID 70758. nih.gov

Molecular Docking and Dynamic Simulations of Enzyme-Substrate Interactions (General Trihydroxytoluene Relevance)

Understanding how trihydroxytoluenes interact with enzymes is crucial for elucidating their biological roles and mechanisms of action. Molecular docking and molecular dynamics (MD) simulations are two prominent computational techniques used for this purpose. frontiersin.org

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (such as a trihydroxytoluene) when bound to a receptor, typically a protein or enzyme. nih.govresearchgate.net The process involves two main steps: sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their binding affinity. nih.gov This technique can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. frontiersin.org For a trihydroxytoluene, docking could predict how its hydroxyl groups form hydrogen bonds with polar residues in an active site, anchoring it in a specific orientation for catalysis.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the enzyme-substrate interaction. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows researchers to observe the conformational changes in both the enzyme and the substrate upon binding and to assess the stability of the enzyme-substrate complex. frontiersin.orgnih.gov By simulating the system in a virtual solvent box under near-physiological conditions, MD can reveal the flexibility of the active site, the role of water molecules in the interaction, and the energetic landscape of the binding process. nih.govnih.gov For a trihydroxytoluene-enzyme complex, MD simulations could show how the protein structure adapts to accommodate the substrate and maintain the interactions predicted by docking studies over a period of nanoseconds. nih.gov

These computational tools are invaluable for generating hypotheses about the molecular targets of compounds and for guiding the design of experiments to validate these predictions. researchgate.net

Computational Approaches in Enzyme Engineering for Related Pathways (e.g., Nitroarene Dioxygenases)

Computational methods are pivotal in enzyme engineering, enabling the modification of enzymes to enhance their stability, activity, and substrate specificity. rug.nlresearchgate.net This is particularly relevant for enzymes in pathways related to the biosynthesis or degradation of aromatic compounds, such as the nitroarene dioxygenases.

Nitroarene dioxygenases are enzymes that initiate the aerobic biodegradation of nitroaromatic pollutants by adding two hydroxyl groups to the aromatic ring, a critical step in their detoxification. nih.govresearchgate.net Computational approaches, including molecular dynamics simulations and semi-rational design, have been successfully used to engineer these enzymes for improved catalytic efficiency towards specific pollutants. nih.govasm.org

One strategy involves using MD simulations to analyze the enzyme's active site and identify "hotspot" residues that are crucial for substrate binding and catalysis. nih.gov By performing site-directed mutagenesis on these hotspots, researchers can create a library of enzyme variants. For example, in a study on 2,3-dichloronitrobenzene dioxygenase, computational analysis identified key residues affecting substrate preference. nih.govasm.org The computationally predicted activity scores for various mutants were largely consistent with experimental results, demonstrating the predictive power of this approach. asm.org

Through this computer-assisted methodology, two beneficial mutations (E204M and M248I) were identified. A combined mutant (E204M-M248I) exhibited a 62-fold increase in activity toward the recalcitrant pollutant 2,4-dichloronitrobenzene. nih.govasm.org Such in silico pre-screening significantly reduces the time and labor required compared to traditional directed evolution methods. nih.gov This framework of using computational tools to guide enzyme modification highlights the potential for rapidly tailoring biocatalysts for applications in bioremediation and green chemistry. researchgate.netnih.govdovepress.com

Future Research Directions and Applications

Elucidation of Uncharacterized Enzymatic Steps and Genetic Regulations

The aerobic degradation pathway of 2,4-DNT in bacteria like Burkholderia sp. has been partially elucidated. The pathway involves the conversion of 2,4-DNT to 4-methyl-5-nitrocatechol (B15798), which is then transformed into 2-hydroxy-5-methylquinone (B1220929), a precursor to 2,4,5-trihydroxytoluene. nih.gov While the initial oxygenase enzymes are known, the subsequent steps leading to complete mineralization are less characterized.

Future research should focus on:

Downstream Pathway Enzymes: Identifying and characterizing the specific enzymes responsible for the ring cleavage of this compound and subsequent metabolism of the resulting products. While a conserved operon is implicated, the precise catalytic mechanisms and substrate specificities of these downstream enzymes warrant further investigation. nih.gov

Genetic Regulation: Delving deeper into the regulatory networks that control the expression of the catabolic genes. While initial studies have identified regulatory genes, the specific induction and repression mechanisms, especially in response to varying environmental concentrations of 2,4-DNT and its intermediates, are not fully understood. nih.gov Understanding these regulatory circuits is crucial for engineering more efficient degrading organisms.

Enzyme Evolution: Investigating the evolutionary origins of the enzymes involved in this synthetic compound's degradation pathway can provide insights into how bacteria adapt to new environmental pollutants. nih.gov

Table 1: Key Enzymes in the Upstream Pathway of this compound Formation

EnzymeGene(s)FunctionOrganism Example
2,4-Dinitrotoluene (B133949) dioxygenasedntAInitiates the degradation of 2,4-DNT to 4-methyl-5-nitrocatechol. nih.govnih.govBurkholderia sp.
4-Methyl-5-nitrocatechol monooxygenasedntBConverts 4-methyl-5-nitrocatechol to 2-hydroxy-5-methylquinone. nih.govBurkholderia sp.
Quinone Reductase (postulated)-Reduces 2-hydroxy-5-methylquinone to this compound. nih.govBurkholderia sp.

Exploration of Broader Biological Roles Beyond Dinitrotoluene Metabolism

Currently, this compound is almost exclusively discussed in the context of being a metabolic intermediate. However, its chemical structure, a hydroxylated aromatic compound, suggests it may possess other biological activities. Hydroquinones and trihydroxyphenolic compounds are known for their antioxidant and radical-scavenging properties. pulsus.comnih.govnih.govnih.govnih.govmdpi.com

Future research directions include:

Antioxidant and Radical-Scavenging Activity: Investigating whether this compound can act as an antioxidant. nih.govresearchgate.net Its multiple hydroxyl groups could potentially donate hydrogen atoms to neutralize free radicals, a property seen in other biological hydroquinones. nih.govmdpi.com This could have implications for cellular protection against oxidative stress.

Enzyme Inhibition: Assessing the potential for this compound to inhibit specific enzymes. The structure-activity relationships of similar phenolic compounds suggest they can be potent enzyme inhibitors. nih.gov

Signaling and Regulatory Roles: Exploring if the compound can act as a signaling molecule within or between microbial cells. Some metabolic intermediates are known to have regulatory functions, influencing gene expression or metabolic fluxes.

Development of Novel Bioremediation Strategies

The microbial pathway that involves this compound is central to the bioremediation of sites contaminated with dinitrotoluenes. cl-solutions.comnih.gov Future strategies will likely focus on enhancing the efficiency and robustness of these processes.

Key areas for development include:

Bioaugmentation: This involves the introduction of specific microorganisms with high degradation capabilities to a contaminated site. Future work could focus on isolating or engineering strains that more efficiently channel 2,4-DNT through the this compound pathway, preventing the accumulation of toxic intermediates. kuleuven.be

Phytoremediation Enhancement: Using genetically modified symbiotic bacteria, such as Sinorhizhobium meliloti, that can degrade 2,4-DNT in the rhizosphere of plants. unl.edu This combines the benefits of microbial degradation with plant-based remediation.

Table 2: Comparison of Bioremediation Approaches for DNT

StrategyDescriptionPotential Advantages
Natural Attenuation Relies on indigenous microbial populations to degrade contaminants.Low cost, minimal site disturbance.
Bioaugmentation Addition of specialized microbes to enhance degradation rates. kuleuven.beFaster cleanup, applicable to sites with low microbial activity.
Biostimulation Addition of nutrients and oxygen to stimulate native microbial activity.Enhances existing microbial populations, relatively low cost.
Slurry-Phase Bioreactors Contaminated soil or water is treated in a contained reactor.High degree of process control, high degradation rates.

Advancements in Real-Time Environmental Monitoring Technologies

Effective bioremediation requires accurate and timely monitoring of both the pollutant and its breakdown products, including this compound. Current methods often rely on laboratory-based techniques like HPLC, which are not suitable for real-time, in-field analysis. nih.govmuni.cz

Future advancements should target:

Whole-Cell Biosensors: Engineering microorganisms to produce a detectable signal (e.g., fluorescence) in the presence of this compound or its precursors. rsc.org Such sensors could provide real-time data on the progress of bioremediation.

Enzyme-Based Electrochemical Sensors: Developing sensors that utilize the specific enzymes from the degradation pathway immobilized on an electrode. The enzymatic reaction with this compound would generate an electrical signal proportional to its concentration. researchgate.net

AI-Driven Monitoring: Integrating sensor data with artificial intelligence and machine learning algorithms to create predictive models for bioremediation outcomes. wjarr.comwjarr.com This would allow for proactive management and optimization of the cleanup process.

Synthetic Biology Approaches for Tailored Production or Degradation

Synthetic biology offers powerful tools to engineer biological systems for specific purposes. nih.govdtu.dkdtu.dk These approaches can be applied to both the degradation of 2,4-DNT and potentially the production of this compound or other valuable hydroxylated aromatics.

Future research in this area could involve:

Pathway Optimization for Degradation: Using metabolic engineering to enhance the flux through the 2,4-DNT degradation pathway. muni.czfrontiersin.org This could involve overexpressing rate-limiting enzymes or assembling the entire pathway into a robust microbial chassis like Pseudomonas putida. osti.gov

Tailored Production: Designing and constructing novel metabolic pathways in microorganisms for the specific production of this compound from simple, renewable feedstocks. Hydroxylated aromatic compounds are valuable precursors for polymers and pharmaceuticals.

CRISPR-based Genome Editing: Employing CRISPR tools to precisely modify the genomes of degrading organisms to enhance their efficiency, substrate range, or tolerance to toxic compounds. dtu.dk

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize 2,4,5-Trihydroxytoluene, and what intermediates are critical for its formation?

  • Methodology : this compound is a metabolite in the biodegradation pathway of 2,4-dinitrotoluene (2,4-DNT). Use Burkholderia sp. strain DNT to study sequential enzymatic steps:

  • Step 1 : Oxidize 2,4-DNT to 4-methyl-5-nitrocatechol via dntA (NADH-dependent dioxygenase) .
  • Step 2 : Convert 4-methyl-5-nitrocatechol to 2-hydroxy-5-methylquinone via dntB (NADPH-dependent enzyme) .
  • Step 3 : Reduce 2-hydroxy-5-methylquinone to this compound via dntC (NADH-dependent reductase) .
    • Key intermediates : Monitor NO₂⁻ release (spectrophotometric quantification) and NAD(P)H oxidation (UV-Vis at 340 nm) to validate reaction progress .

Q. How can researchers confirm the role of this compound dioxygenase in aromatic ring cleavage?

  • Methodology :

  • Enzyme purification : Clone dntD (encoding the dioxygenase) into E. coli and purify via affinity chromatography .
  • Activity assay : Incubate the enzyme with this compound and track substrate depletion/product formation using HPLC or GC-MS .
  • Spectrophotometric analysis : Observe absorbance shifts (e.g., loss of aromatic peaks at 280 nm) to confirm ring cleavage .

Advanced Research Questions

Q. What structural insights explain the substrate specificity of this compound dioxygenase compared to similar enzymes?

  • Methodology :

  • X-ray crystallography : Resolve the enzyme’s structure at 1.6 Å using time-resolved Laue diffraction (e.g., at BioCARS beamline 14-ID-B) to identify active-site residues .
  • Mutagenesis : Compare activity of wild-type and mutant enzymes (e.g., substitutions in substrate-binding pockets) using kinetic assays .
  • Contradiction note : Unlike hydroxyquinol dioxygenases (e.g., ORF3 in Ralstonia pickettii), this compound dioxygenase does not act on 1,2,4-benzenetriol, highlighting divergent evolutionary adaptations .

Q. How can researchers resolve contradictions in data on meta- vs. intradiol cleavage pathways for this compound derivatives?

  • Methodology :

  • Pathway inhibition : Use specific inhibitors (e.g., EDTA for extradiol dioxygenases) to isolate cleavage mechanisms .
  • Product characterization : Analyze reaction products via LC-MS/MS. Meta-cleavage yields cis,cis-2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoate (absorbance at 340 nm), while intradiol cleavage produces maleylacetate (absorbance at 345 nm) .
  • Triangulation : Cross-validate findings with genomic data (e.g., homology of dntD to meta-cleavage enzymes) and enzyme kinetics .

Q. What experimental designs optimize the study of this compound’s biodegradation intermediates in environmental samples?

  • Methodology :

  • Stable isotope probing (SIP) : Use ¹³C-labeled 2,4-DNT to trace this compound formation in microbial consortia via NMR or FTIR .
  • Metabolomics : Employ high-resolution mass spectrometry (HRMS) to detect transient intermediates (e.g., methylmalonate semialdehyde) in cell extracts .
  • Dynamic modeling : Integrate enzyme kinetics data (e.g., Kₘ and Vₘₐₓ for dntA-dntD) into computational models to predict pathway flux under varying O₂/NADH conditions .

Methodological Best Practices

  • Data validation : Use triangulation (e.g., spectral, genomic, and kinetic data) to address discrepancies in enzyme specificity or pathway outcomes .
  • Controlled assays : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific reactions .
  • Ethical considerations : Adhere to biosafety protocols when handling nitroaromatic precursors (e.g., 2,4-DNT) and genetically modified organisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trihydroxytoluene
Reactant of Route 2
Reactant of Route 2
2,4,5-Trihydroxytoluene

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